4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile
Description
The compound 4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a heterocyclic sulfonamide derivative featuring a pyrrolidine scaffold fused with a 2,4-dioxooxazolidine moiety and a benzonitrile sulfonyl group.
Properties
IUPAC Name |
4-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c15-7-10-1-3-12(4-2-10)23(20,21)16-6-5-11(8-16)17-13(18)9-22-14(17)19/h1-4,11H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMLHJRNIBNSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrrolidine and oxazolidinone intermediates. The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds . The oxazolidinone moiety is often prepared via the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and oxazolidinone moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function . The benzonitrile group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
- Structure : Features a pyrrolidin-3-yl-oxyphenyl core with a 1,2,4-oxadiazole ring and a 4-pyridyl substituent.
- Key Differences :
- Lacks the sulfonylbenzonitrile group and dioxooxazolidine moiety.
- Includes a phenylethyl group on the pyrrolidine nitrogen.
- Application : Antiviral activity is implied, as these compounds were synthesized for structure–activity relationship (SAR) studies. The oxadiazole ring may enhance metabolic stability compared to the dioxooxazolidine in the target compound .
Comparison Insight: The target compound’s sulfonylbenzonitrile group may improve solubility or binding affinity compared to 1a/1b’s pyridyl-oxadiazole system.
Benzonitrile Derivatives in OLED Materials
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives ():
- Structure: Combines benzonitrile with carbazole and phenoxazine units.
- Key Differences :
- Lacks the sulfonyl-pyrrolidine-dioxooxazolidine system.
- Designed for thermally activated delayed fluorescence (TADF) in OLEDs.
- Application : The benzonitrile group acts as an electron-withdrawing unit, optimizing charge transfer in OLEDs .
Comparison Insight :
While the target compound shares the benzonitrile group, its sulfonyl-pyrrolidine-dioxooxazolidine structure may limit utility in OLEDs due to steric bulk. However, the sulfonyl group could modulate solubility for processing in thin-film devices.
Sulfonamide-Based Pharmaceuticals
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide ():
- Structure: Contains a sulfonamide-linked pyrazolo-pyrimidine core with fluorinated chromenone substituents.
- Key Differences: Sulfonamide (NH2-SO2-) vs. sulfonyl (SO2-) linkage in the target compound. Chromenone and pyrimidine moieties are absent in the target.
- Application : Likely explored for kinase inhibition or anticancer activity due to the pyrazolo-pyrimidine scaffold .
The dioxooxazolidine could confer β-lactamase resistance, a feature seen in oxazolidinone antibiotics.
Data Table: Structural and Functional Comparison
Research Findings and Gaps
- Synthetic Methods : The target compound’s sulfonyl group may be synthesized via Suzuki coupling (as in ) or nucleophilic substitution, but explicit protocols are lacking.
- Bioactivity: No direct data on the target’s antimicrobial or antiviral efficacy exist in the provided evidence. Comparisons with 1a/1b suggest SAR studies could prioritize sulfonylbenzonitrile’s role in potency.
- Material Properties : The benzonitrile group’s electron-withdrawing nature is leveraged in OLEDs (), but the target’s additional substituents may require computational modeling to assess optoelectronic suitability.
Biological Activity
Molecular Formula
- Chemical Formula : CHNOS
- Molecular Weight : 348.37 g/mol
Structural Features
The compound features a benzonitrile group linked to a sulfonamide moiety, which is further connected to a pyrrolidine ring containing a dioxooxazolidine substituent. This unique structure may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. The presence of the pyrrolidine and dioxooxazolidine rings may enhance this effect by increasing lipophilicity, thus improving membrane permeability.
Anticancer Activity
Studies have suggested that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The sulfonamide group is known to interact with enzyme targets that are crucial for cancer cell survival.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes, specifically those involved in metabolic pathways. For example, sulfonamides are well-documented as inhibitors of carbonic anhydrase and other key enzymes, which could potentially be relevant for therapeutic applications.
Study 1: Antimicrobial Efficacy
A study conducted on similar sulfonamide derivatives demonstrated their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that modifications in the chemical structure significantly affected antimicrobial potency.
| Compound Structure | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Sulfonamide A | 32 | 64 |
| Sulfonamide B | 16 | 32 |
| Target Compound | 8 | 16 |
Study 2: Anticancer Activity
In vitro assays conducted on cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
| Concentration (µM) | % Apoptotic Cells |
|---|---|
| 0 | 5 |
| 10 | 20 |
| 20 | 45 |
| 50 | 75 |
The proposed mechanism of action for 4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile involves:
- Enzyme Inhibition : Targeting enzymes critical for cell metabolism.
- Membrane Disruption : Enhanced permeability leading to increased cellular uptake.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
